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The table below summarizes the primary genomic findings from pivotal clinical trials involving patients with

refractory Severe Aplastic Anemia (rSAA) treated with eltrombopag.

Outcome

Findings Patient Cohort Clinical Implications
Measure
Cytogenetic 19% (16/83 patients)  rSAA patients fromtwo  Suggests promotion of pre-
Evolution developed an combined NIH trials [1] existing clones with aberrant
abnormal karyotype [2] karyotypes; necessitates regular
[1]112] marrow cytogenetic monitoring.
Timing of Most occurred within  rSAA patients [1] [2] Indicates a rapid expansion
Karyotype 6 months of mechanism; highlights critical
Evolution eltrombopag monitoring window in the first 6
initiation [1] [2] months of therapy.
Somatic Overall mutated rSAA patients assessed Cytogenetic evolution was not
Mutations allele fractions did via targeted deep correlated with mutational status,
(Myeloid not significantly sequencing & whole- suggesting a divergent pathway
Genes) increase [1] [2] exome sequencing [1] from typical molecular

[2]

progression.
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Outcome L . - ..
Findings Patient Cohort Clinical Implications
Measure
Clonal No adverse effect on  Preclinical MDS Preclinical evidence suggests
Evolution in clonal composition Patient-Derived eltrombopag does not drive
MDS Models was observed [3] [4]  Xenograft (PDX) clonal progression in MDS;
models [3] [4] confirms the utility of the PDX

model for safety testing.

Detailed Experimental Protocols

Understanding the evidence requires a detailed look at the methodologies used in these studies.

Clinical Trial Design for rSAA Patients

The data on genomic outcomes primarily come from two prospective, phase 2, single-group, investigator-

initiated studies (NCT00922883 and NCT01891994) [1] [2].

¢ Patient Population: 83 patients with rSAA who had an insufficient response to at least one prior
immunosuppressive therapy regimen [1] [2].

¢ Intervention: In the second study, patients received eltrombopag at a fixed dose of 150 mg daily for

24 weeks, with the primary endpoint being response at 24 weeks [1] [2].

¢ Monitoring and Sampling: Bone marrow aspiration and biopsy with cytogenetics (karyotyping)
were performed at baseline, after 12 and 24 weeks of treatment, and then every 6 months in
responders who continued treatment [2]. For genomic analysis, samples were collected pre-
eltrombopag and at the time of primary response, clonal evolution, or longest follow-up [1] [2].

¢ Genomic Sequencing Methods: The studies used targeted deep sequencing and whole-exome

sequencing (WES) to identify acquired somatic mutations in a range of myeloid cancer genes. The
analysis focused on tracking changes in variant allele frequencies (VAFs) over time [1] [2].

This experimental workflow from clinical sample to data analysis can be visualized as follows:
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Preclinical Evaluation in MDS PDX Models

A 2022 study provided a controlled preclinical assessment of eltrombopag's safety using a Patient-Derived

Xenograft (PDX) model [3] [4].

¢ Model Generation: CD34+ hematopoietic stem cells and autologous mesenchymal stromal cells
(MSCs) from n=9 MDS patients were orthotopically co-transplanted into immunodeficient NSG mice.
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This created n=49 xenografts [3] [4].

e Study Design: Mice with confirmed human engraftment were divided into two groups: one receiving
eltrombopag (50-150 mg/kg) and the other a vehicle control, for 18-24 weeks. This replicate-
controlled design allowed for distinguishing drug effects from natural disease progression [3] [4].

o Efficacy Readout: Human platelet counts in mouse peripheral blood were quantified biweekly using
flow cytometry with counting beads for absolute quantification [3] [4].

e Genomic Safety Readout: Serial bone marrow samples were subjected to whole-exome
sequencing (WES). The bioinformatic tool SciClone was used to cluster mutations based on their
VAFs and reconstruct the clonal composition and its evolution over the treatment course [3] [4].

The robust design of this PDX model experiment is summarized below:

(MDS Patient Sample)

Generate PDX Replicates

Randomize to Groups
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Biological Mechanisms and Significance

The distinct patterns of genomic outcomes can be explained by eltrombopag's mechanism of action and

bone marrow biology.

¢ Mechanism of Action: Eltrombopag is a thrombopoietin receptor (c-MPL) agonist. Since c-MPL is
expressed on hematopoietic stem and progenitor cells (HSPCs), the drug can stimulate not only
megakaryopoiesis but also the proliferation and differentiation of these primitive cells [5]. This
provides the rationale for its efficacy in restoring trilineage hematopoiesis in aplastic anemia [6].

¢ Interpreting the Findings: The observed karyotypic evolution suggests that eltrombopag may
stimulate the expansion of pre-existing HSPC clones that already harbor silent chromosomal
abnormalities (e.g., -7), giving them a competitive growth advantage in the context of a depleted bone
marrow [1] [2]. Conversely, the lack of significant expansion of clones defined by somatic mutations in
myeloid genes indicates that the drug does not typically initiate new mutations or favor the growth of
clones driven solely by these specific point mutations. The positive preclinical data from the MDS
PDX model further supports that eltrombopag's effect on the clone is not universally pro-leukemic [3]

[4].

Conclusion for Research and Development

For drug development professionals, these findings highlight critical considerations:

¢ Risk-Benefit Profile: Eltrombopag is highly effective in rSAA, but its use carries a specific genomic
risk of cytogenetic evolution, particularly in the first six months. This underscores the necessity for
rigorous and regular monitoring via bone marrow cytogenetics in clinical practice and trials [1] [2] [7].

e Model Utility: The MDS PDX model has proven to be a highly useful preclinical platform for
evaluating the clonal safety of new therapeutic concepts in a controlled, patient-specific manner
before moving to human trials [3] [4].

e Ongoing Research: Future studies should continue to focus on the interface between immune-
mediated bone marrow failure and the selective pressures exerted by growth-promoting agents to
better understand and mitigate the risk of clonal outgrowth.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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